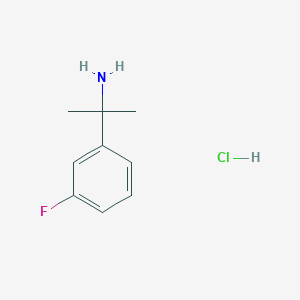2-(3-Fluorophenyl)propan-2-amine hydrochloride
CAS No.: 689232-61-9
Cat. No.: VC6496834
Molecular Formula: C9H13ClFN
Molecular Weight: 189.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 689232-61-9 |
|---|---|
| Molecular Formula | C9H13ClFN |
| Molecular Weight | 189.66 |
| IUPAC Name | 2-(3-fluorophenyl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H12FN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H |
| Standard InChI Key | XJXOAYCHHIFQRA-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC(=CC=C1)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
2-(3-Fluorophenyl)propan-2-amine hydrochloride is a white to off-white crystalline powder. Its chemical identity is summarized below:
The compound’s structure consists of a 3-fluorophenyl group attached to a propan-2-amine backbone, with a hydrochloride counterion stabilizing the amine group . The fluorine atom at the meta position of the aromatic ring influences electronic properties, potentially altering binding affinities in biological systems.
Spectroscopic and Computational Data
The InChIKey (XJXOAYCHHIFQRA-UHFFFAOYSA-N) provides a unique identifier for computational chemistry applications . Predicted collision cross-section (CCS) values for various adducts, such as [M+H]+ (132.1 Ų) and [M+Na]+ (143.7 Ų), aid in mass spectrometry characterization .
Physical and Chemical Properties
Physicochemical Profile
| Property | Value/Description | Source |
|---|---|---|
| Appearance | White to off-white powder | |
| Solubility | Soluble in polar solvents (e.g., water, methanol) | |
| Storage Conditions | Room temperature, dry environment |
The hydrochloride salt improves aqueous solubility compared to the free base, facilitating its use in biological assays.
Stability and Reactivity
The compound is stable under ambient conditions but may degrade upon prolonged exposure to moisture or light. The fluorine atom enhances electronegativity, potentially increasing resistance to metabolic degradation in vivo.
Applications in Research
Biochemical Studies
The hydrochloride salt’s solubility makes it suitable for:
-
Enzyme inhibition assays
-
Receptor binding studies
| Hazard Statement | Risk Description | Source |
|---|---|---|
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H332 | Harmful if inhaled | |
| H335 | May cause respiratory irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume